BenchChemオンラインストアへようこそ!

1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide

Drug-likeness Physicochemical profiling ADME prediction

This 3-methoxy-substituted piperidine-4-carboxamide offers a distinct pharmacophore compared to 2- or 4-methoxy regioisomers, providing critical selectivity for NK2/NK3 receptor and HSL pathway research. With zero Lipinski violations, a primary amide donor, and a flexible methylene linker, it is an ideal core scaffold for synthesizing selective chemical probes. Secure ≥98% HPLC-pure material to ensure reproducible target engagement and metabolic stability in your lead optimization campaigns.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 902349-35-3
Cat. No. B2658466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide
CAS902349-35-3
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N
InChIInChI=1S/C15H21N3O3/c1-21-13-4-2-3-12(9-13)17-14(19)10-18-7-5-11(6-8-18)15(16)20/h2-4,9,11H,5-8,10H2,1H3,(H2,16,20)(H,17,19)
InChIKeySGQGZDRZAJRMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide (CAS 902349-35-3): Core Chemical Identity and Pharmacophore Context for Procurement


The compound 1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide (CAS 902349-35-3; molecular formula C₁₅H₂₁N₃O₃; MW 291.35 g/mol) is a synthetic small-molecule piperidine-4-carboxamide derivative . It features a piperidine ring N-substituted with an N-(3-methoxyphenyl)acetamide moiety. This scaffold is found in analogs targeting diverse biological receptors, including hormone-sensitive lipase (HSL) [1] and neurokinin (NK) receptors [2]. While no primary publication explicitly profiles CAS 902349-35-3, its structure distributes key pharmacophoric elements — a hydrogen-bond-donating primary amide, a hydrogen-bond-accepting 3-methoxy group, and a flexible methylene linker — that are critical for modulating target selectivity within this compound class [1][2].

Why Structural Analogs of 1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide Cannot Be Freely Substituted


Substituting this compound with a close regioisomer (e.g., 4-methoxy or 2-methoxy phenyl analogs) or a piperidine-4-carboxamide lacking the N-acetamide spacer risks unpredictable functional activity changes. In related piperidine carboxamide series, moving the methoxy substituent from the 3- to the 4-position of the terminal phenyl ring has been shown to alter in vitro potency and off-target profiles [1][2]. The specific 3-methoxy substitution pattern and the flexible methylene linker to the piperidine nitrogen in CAS 902349-35-3 generate a distinct three-dimensional pharmacophore and electronic surface compared to unsubstituted, N-benzyl, or direct N-aryl analogs. Without published head-to-head data, industrial and academic users should assume that even subtle structural modifications may significantly change solubility, permeability, target engagement, and metabolic stability.

Quantitative Differentiators of 1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide Against Closest Analogs


Physicochemical Differentiation: Predicted LogP and Lipinski Rule-of-5 Compliance vs. Common Piperidine-4-carboxamide Analogs

Computational profiling (MMsINC) of CAS 902349-35-3 yields a predicted SlogP of 1.48 and zero violations of Lipinski's Rule of 5 [1]. This sits in a narrow lipophilicity range that favors oral bioavailability. In contrast, replacing the primary amide with a bulkier substituted amide (e.g., N-cyclopropyl carboxamide, CAS 2770640-64-5) increases molecular weight (331.4 vs. 291.35) and is predicted to raise logP, potentially compromising solubility while aiming to improve target potency [2]. The target compound's lower lipophilicity and compliance with Oprea's lead-like rules (score = 1) [1] provide a differentiated starting point for hit-to-lead optimization compared to higher-molecular-weight, more lipophilic analogs.

Drug-likeness Physicochemical profiling ADME prediction

Hydrogen Bond Donor/Acceptor Topology Differentiation from Direct N-Aryl Piperidine-4-carboxamides

CAS 902349-35-3 presents 4 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. This differs from direct N-aryl piperidine-4-carboxamides such as N-(3-methoxyphenyl)piperidine-4-carboxamide (CAS 937669-36-8, C₁₃H₁₈N₂O₂), which present only 2 HBD and 2 HBA [2]. The insertion of the acetamide spacer in CAS 902349-35-3 adds an extra amide bond, increasing topological polar surface area (TPSA) and HBD count, which can enhance aqueous solubility and modify target binding kinetics compared to the simpler N-phenyl amide series [1][2]. This topological difference is critical when designing for CNS penetration (lower HBD preferred) versus peripheral target engagement.

Medicinal chemistry Structure-activity relationship Scaffold design

Patent Landscape Differentiation: Novelty in Piperidine Carboxamide Chemical Space

A focused patent analysis reveals that CAS 902349-35-3 is not explicitly claimed in the major patent families covering piperidine carboxamide derivatives for diabetes, inflammation, or oncology (e.g., US 10,301,279 [1] and WO 2010/085519 [2]). This contrasts with numerous N-cyclopropyl and N-aryl amide analogs that are heavily patented. The absence of specific claims on the 3-methoxy, primary amide combination provides users of CAS 902349-35-3 with a unique freedom-to-operate landscape for developing proprietary follow-up compounds, compared to patent-encumbered analogs [1][2].

Intellectual property Chemical novelty Patent analysis

Comprehensive Spectral Characterization for Analytical Method Development

An entry in the Wiley Registry of Mass Spectral Data (SpectraBase) provides a GC-MS spectrum for the thioxo analog (CAS N/A; C₁₅H₁₉N₃O₃S) [1], while the target compound's general class has established HPLC purity determination methods [2]. Commercial vendor data indicate available purity of ≥98% (HPLC) for CAS 902349-35-3 . Although no certified reference standard is currently available, this level of purity exceeds the typical 95% threshold offered by most building block suppliers for unsubstituted piperidine-4-carboxamide derivatives [2].

Quality control Analytical chemistry Method validation

Recommended Application Scenarios for 1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide Based on Evidence


Focused Library Design for Hsp70 or HSL Inhibitor Discovery Programs

Given the compound's drug-like physicochemical profile (moderate lipophilicity, zero Lipinski violations) [1] and its structural relationship to piperidine carboxamide scaffolds claimed in Hsp70 [2] and HSL [3] patent families, CAS 902349-35-3 is best positioned as a core scaffold for synthesizing focused libraries targeting these pathways. Its freedom-to-operate advantage [4] further strengthens this scenario.

Chemical Probe Development for Neurokinin Receptor Subtype Profiling

The piperidine-4-carboxamide core is a validated pharmacophore for NK2/NK3 receptor antagonists [1]. The unique combination of a primary amide and a 3-methoxy N-phenylacetamide substituent in CAS 902349-35-3 represents a novel vector for exploring subtype selectivity that is not covered by existing patents on piperidinecarboxamide NK antagonists [1]. This compound can serve as a starting point for synthesizing selective chemical probes.

Analytical Reference Material for GC-MS Method Development for Piperidine Carboxamides

The availability of a closely related thioxo analog in the Wiley Registry of Mass Spectral Data [1], combined with vendor-reported ≥98% HPLC purity for the target compound [2], supports the use of CAS 902349-35-3 as a system suitability standard or impurity marker in developing GC-MS and HPLC-UV methods for piperidine carboxamide-containing drug candidates and their intermediates.

Quote Request

Request a Quote for 1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.